molecular formula C8H7F3N2O2 B11887530 Methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate

Methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate

Cat. No.: B11887530
M. Wt: 220.15 g/mol
InChI Key: KWEKSDORCRWYRO-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate is a chemical compound that belongs to the pyridine family. This compound is characterized by the presence of an amino group, a difluoromethyl group, and a fluorine atom attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-4-fluoropyridine and difluoromethylating agents.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Commonly used solvents include dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound’s unique properties make it valuable in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile
  • 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid

Comparison: Methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate is unique due to the presence of both a difluoromethyl group and a fluorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The specific arrangement of these groups also influences the compound’s interactions with other molecules, making it valuable for various research applications.

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate

InChI

InChI=1S/C8H7F3N2O2/c1-15-8(14)6-5(12)3(9)2-4(13-6)7(10)11/h2,7H,12H2,1H3

InChI Key

KWEKSDORCRWYRO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=N1)C(F)F)F)N

Origin of Product

United States

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